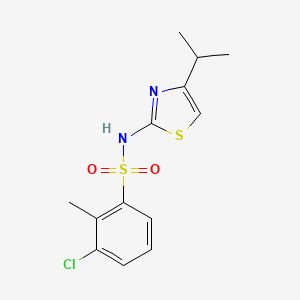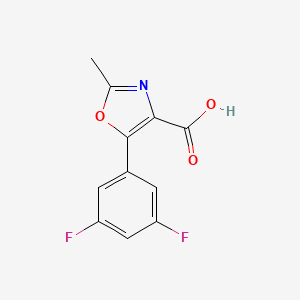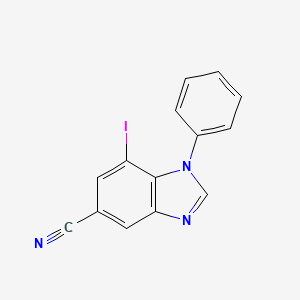
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile
Vue d'ensemble
Description
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a bromopyridine moiety linked to a tetrahydropyran ring via an aminomethyl group
Méthodes De Préparation
The synthesis of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the bromopyridine derivative, which is then reacted with an aminomethyl tetrahydropyran intermediate. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile include:
4-Cyanotetrahydropyran: A simpler analog with a nitrile group attached to a tetrahydropyran ring.
Tetrahydro-2H-pyran-2-yl derivatives: These compounds share the tetrahydropyran core but differ in their substituents, leading to varied chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14BrN3O |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
4-[[(6-bromopyridin-2-yl)amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14BrN3O/c13-10-2-1-3-11(16-10)15-9-12(8-14)4-6-17-7-5-12/h1-3H,4-7,9H2,(H,15,16) |
Clé InChI |
QMBXCYHGGWCJKQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CNC2=NC(=CC=C2)Br)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B8361417.png)



![5-(2-Fluoroethyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B8361445.png)

![1H-benzo[d][1,2,3]triazol-1-ol dihydrate](/img/structure/B8361473.png)



